
Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate typically involves the reaction of a suitable boronic acid derivative with potassium trifluoroborate. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate. The tert-butoxycarbonyl (Boc) protecting group is introduced to enhance the stability of the intermediate compounds during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by palladium catalysts.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to facilitate substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable reagent in various synthetic pathways.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties enable the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a suitable electrophile. This process is often facilitated by a palladium catalyst, which helps to stabilize the intermediate species and promote the formation of the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a different balance of steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C9H14BF3KNO2 |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]boranuide |
InChI |
InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1 |
InChI Key |
FXFQNSYIUXHITA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


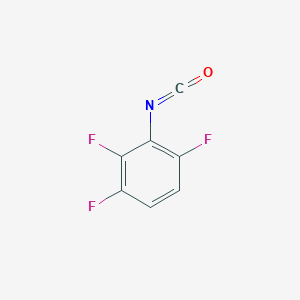
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
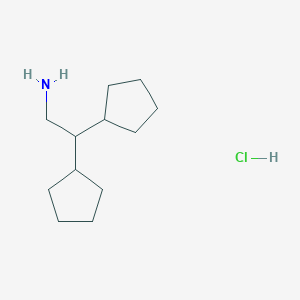
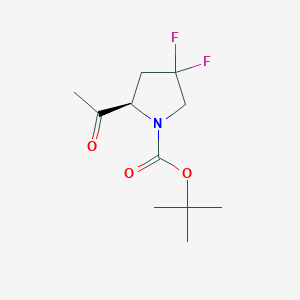

![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)


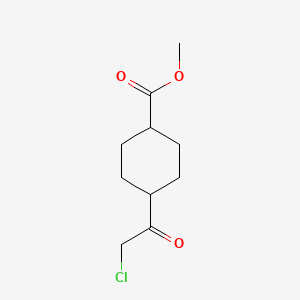
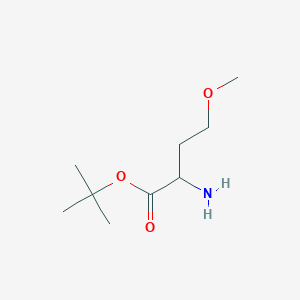

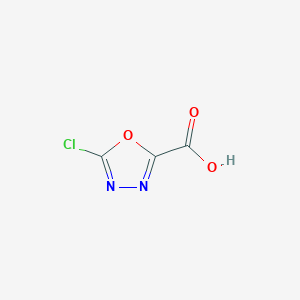
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)

